(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Packing
(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide and its closely related compounds are pivotal in the preparation of redox-active polymers. They comprise an acrylamide group appended to a 2,2,6,6-tetramethyl-substituted piperidine-1-oxyl radical or a piperidinyl chair. The packing in these structures is primarily influenced by hydrogen bonds, which play a significant role in the three-dimensional extension of the structure (Goswami et al., 2015).
Enantioselective Synthesis
The compound has been involved in the enantioselective synthesis under microwave radiation, using filamentous marine and terrestrial-derived fungi. This process leads to the formation of products with a CN-bearing stereogenic center, showcasing the compound's potential in enantioselective reactions mediated by microorganisms (Jimenez et al., 2019).
Pharmacological Evaluation
Novel derivatives of the compound have been synthesized and their pharmacological properties, including antidepressant and antianxiety activities, have been evaluated. This indicates the potential use of this compound in developing therapeutic agents (Kumar et al., 2017).
Synthesis and Polymerization
The compound and its derivatives have been synthesized and used in the polymerization process. The creation of multifunctional (meth)acrylamides containing a hindered piperidine and a hydroxyl group, and their subsequent polymerization, showcases the compound's versatility in material science (Ling & Habicher, 2001).
Applications in Bioorganic Chemistry
Derivatives of this compound have been synthesized and evaluated for their antagonist activity against the urotensin-II receptor. This implies potential applications in bioorganic chemistry and drug development targeting specific receptors (Lim et al., 2019).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(4-3-16-2-1-10-22-16)18-12-14-5-8-19(9-6-14)15-7-11-21-13-15/h1-4,10,14-15H,5-9,11-13H2,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQAVIRNBFUCEH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.